N-Aminorhodanine

説明

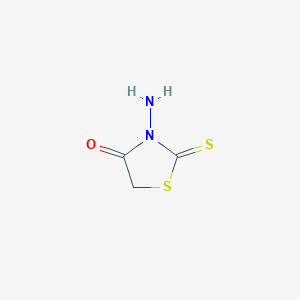

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS2/c4-5-2(6)1-8-3(5)7/h1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUUHLDYMKTVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061691 | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-16-0 | |

| Record name | 3-Aminorhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminorhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Aminorhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminorhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSE5X2C0RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Aminorhodanine

Strategic Approaches for N-Aminorhodanine Core Synthesis

The construction of the this compound nucleus can be achieved through both classical and contemporary synthetic routes. These methods provide access to the foundational structure for further chemical modifications.

Classical Condensation Reactions in this compound Preparation

The traditional synthesis of this compound and its derivatives often involves a multi-step sequence commencing with a hydrazine (B178648) derivative. A representative classical approach involves the reaction of a hydrazine derivative with carbon disulfide in the presence of a base such as triethylamine, typically in an ethereal solvent at reduced temperatures. The resulting dithiocarbazate intermediate is then reacted with a haloacetic acid, such as sodium chloroacetate, to form a thiocarbamoylthioacetic acid derivative. The final ring closure to the this compound core is accomplished through cyclization, which can be induced by treatment with a dehydrating agent like acetic anhydride (B1165640) in the presence of a catalytic amount of strong acid, such as concentrated sulfuric acid. This method, while established, may require careful control of reaction conditions to ensure good yields and purity.

Novel and Efficient Synthetic Protocols for this compound

In recent years, efforts have been directed towards the development of more efficient and streamlined protocols for the synthesis of the this compound core. These novel methods often focus on improving reaction times, increasing yields, and utilizing more benign reagents. While specific details of these proprietary or newly developed methods are continually emerging in the scientific literature, the overarching goal is to provide more direct and atom-economical routes to this important heterocyclic system. These advancements are crucial for facilitating the rapid and cost-effective production of this compound for its diverse applications.

Diversification and Functionalization Strategies of the this compound Nucleus

The this compound core possesses multiple reactive sites that allow for a wide range of chemical modifications. The primary amino group at the N-3 position is a key handle for introducing structural diversity and modulating the physicochemical and biological properties of the resulting derivatives.

N-Substitution Reactions at the Aminorhodanine Moiety

The exocyclic amino group of this compound is a nucleophilic center that readily participates in reactions with various electrophiles, enabling the synthesis of a vast library of N-substituted derivatives.

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone for the functionalization of the this compound nucleus. The reaction is typically carried out by treating this compound with a slight excess of the carbonyl compound in a suitable solvent, such as acetonitrile (B52724) or methanol (B129727). The formation of the Schiff base is often catalyzed by the addition of a few drops of a protic acid, like hydrochloric acid or acetic acid, which facilitates the dehydration step of the mechanism. The reaction proceeds through the initial nucleophilic attack of the amino group on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed elimination of a water molecule yields the stable imine product. The regioselectivity of this reaction is high, with the substitution occurring exclusively at the N-3 amino group. f1000research.comrdd.edu.iq

The reaction conditions can be tailored to optimize the yield and reaction time. For instance, microwave irradiation in a solventless system using a solid support like alumina (B75360) has been reported as an efficient and environmentally friendly alternative to classical heating. f1000research.com The choice of solvent can also influence the outcome, with different solvents sometimes favoring the formation of different product isomers or affecting the reaction rate. f1000research.com

Below is a table summarizing the synthesis of various this compound Schiff bases with different aldehydes under classical heating conditions.

| Aldehyde | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Acetonitrile | Hydrochloric Acid | 2 | 85 | f1000research.com |

| 4-Nitrobenzaldehyde | Acetonitrile | Hydrochloric Acid | 1.5 | 92 | f1000research.com |

| 2-Hydroxybenzaldehyde | Methanol | Acetic Acid | 3 | 88 | f1000research.com |

| 4-Methoxybenzaldehyde | Acetonitrile | Hydrochloric Acid | 2.5 | 82 | f1000research.com |

| Pyridine-4-carbaldehyde | Methanol | Acetic Acid | 4 | 75 | f1000research.com |

The primary amino group of this compound is also susceptible to acylation and benzoylation reactions, which involve the introduction of an acyl or benzoyl group, respectively. These modifications are typically achieved by reacting this compound with an appropriate acylating or benzoylating agent, such as an acyl chloride, acid anhydride, or a benzoyl chloride, often in the presence of a base to neutralize the hydrogen halide byproduct.

While the general principles of N-acylation and N-benzoylation are well-established for primary amines, specific and detailed research findings on the direct N-acylation and N-benzoylation of the this compound core are not extensively documented in the currently reviewed scientific literature. However, the synthesis of more complex N-substituted rhodanine (B49660) derivatives that incorporate an acetamide (B32628) group has been reported, suggesting that the N-amino group can undergo acylation as part of a multi-step synthetic sequence. Further research is required to fully explore and document the direct N-acylation and N-benzoylation of the this compound nucleus and to characterize the resulting N-acyl and N-benzoyl aminorhodanine derivatives.

N-Glycosylation Pathways for Rhodanine Derivatives

The synthesis of N-glycosylated rhodanine derivatives is a significant area of research, given the biological importance of nucleosides. The general approach involves the reaction of a rhodanine derivative with a protected sugar, typically an α-acetobromoglucose, under basic conditions.

One established pathway for N-glycosylation involves the reaction of rhodanine with 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide in the presence of a base such as sodium hydride (NaH) in an anhydrous solvent like acetonitrile. This reaction yields the protected N-glucoside, 3-(2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosyl)-2-thioxo-4-thiazolidinone. The subsequent deacetylation of this protected nucleoside is typically achieved using sodium methoxide (B1231860) (CH₃ONa) in methanol (CH₃OH) at room temperature, which selectively removes the acetyl protecting groups without cleaving the rhodanine ring, affording the deprotected N-glucoside.

The structure of the N-glycosylated product can be confirmed by spectroscopic methods. For instance, in the ¹³C NMR spectrum, the carbonyl group (C-4) and the thiocarbonyl group (C-2) of the N-glycosylated rhodanine appear at characteristic chemical shifts, for example, around δC 175.1 ppm and δC 203.2 ppm, respectively. The anomeric proton of the glucopyranosyl moiety typically appears as a doublet in the ¹H NMR spectrum with a large coupling constant, indicative of a β-anomer configuration.

It is noteworthy that under certain conditions, S-glycosylation can occur as a competing reaction, leading to the formation of 2-(2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosylmercapto)-4-thiazolidinone. The reaction conditions can be optimized to favor N-glycosylation over S-glycosylation.

C-5 Functionalization via Condensation Reactions

The active methylene (B1212753) group at the C-5 position of the this compound ring is a key site for functionalization, readily undergoing condensation reactions with various electrophiles, most notably aldehydes and ketones.

The Knoevenagel condensation is a widely employed method for the synthesis of 5-arylalkylidene-N-aminorhodanine derivatives. This reaction involves the condensation of this compound with an aromatic or heteroaromatic aldehyde in the presence of a catalyst. Depending on the reaction conditions, different outcomes can be achieved.

In a typical procedure, the condensation is carried out in a suitable solvent such as ethanol (B145695) or glacial acetic acid. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction. For instance, conducting the reaction in an ammoniacal medium, a method known as Girard's method, tends to favor condensation at the C-5 position. The reaction of this compound with an aldehyde in an alcoholic solution in the presence of ammonium (B1175870) hydroxide (B78521)/ammonium chloride (NH₄OH/NH₄Cl) typically yields the 5-[(aryl)alkylidene]-3-aminorhodanine derivatives. scirp.orgresearchgate.net

The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene group at C-5 by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an aldol-type intermediate. Subsequent dehydration of this intermediate leads to the formation of the C=C double bond, resulting in the 5-arylalkylidene product.

Simultaneous N- and C-5 Disubstitution Approaches

The synthesis of N,C-5-disubstituted this compound derivatives allows for the introduction of two different points of diversity, which is of significant interest in medicinal chemistry for the development of new bioactive compounds. These disubstituted derivatives are typically prepared through a two-step sequential approach.

The first step involves the N-functionalization of the 3-amino group of this compound. This is commonly achieved through the formation of a Schiff base by reacting this compound with an aldehyde. chemmethod.comf1000research.com The reaction is regioselective for the N-3 position and is often carried out in an alcoholic solvent, sometimes with an acid catalyst like glacial acetic acid. chemmethod.com The formation of the imine (C=N) bond can be confirmed by spectroscopic data, such as the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the ¹H NMR spectrum. nih.gov

The second step is the C-5 functionalization of the N-substituted intermediate via a Knoevenagel condensation with a different aldehyde. chemmethod.com This condensation is typically performed under reflux in the presence of a catalyst such as a mixture of ammonium hydroxide and ammonium chloride. chemmethod.com This two-step, one-pot approach allows for the efficient synthesis of a wide range of N,C-5-disubstituted this compound derivatives with varied substitution patterns at both the N-3 and C-5 positions.

Table 1: Synthesis of (E)-5-(substituted)-3-((E)-(substituted)-2-thioxothiazolidin-4-one derivatives nih.gov

| Compound | Aldehyde for N-substitution | Aldehyde for C-5 substitution | Yield (%) |

| 2a1 | Pyridine-4-carboxaldehyde | 4-(dimethylamino)benzaldehyde | 80 |

| 2a2 | Pyridine-4-carboxaldehyde | 4-hydroxy-3-methoxybenzaldehyde | 78 |

| 2b1 | Furan-2-carboxaldehyde | 4-hydroxy-3-methoxybenzaldehyde | 83 |

| 2b2 | Furan-2-carboxaldehyde | 4-(tert-butyl)benzaldehyde | 70 |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. While specific examples of MCRs directly employing this compound are not extensively documented, its structural features suggest its potential as a versatile component in such reactions. The this compound molecule contains a nucleophilic amino group, an active methylene group, and a thiourea-like moiety, all of which can participate in various bond-forming processes.

By analogy to the known reactivity of similar compounds, one can envision several plausible MCRs involving this compound. For instance, this compound could potentially participate in a three-component reaction with an aldehyde and an active methylene compound to generate fused heterocyclic systems.

A well-documented MCR that provides a model for the potential reactivity of this compound is the one-pot synthesis of pyrazolyl-thiazolidinones. tandfonline.comnih.gov This reaction involves the condensation of a pyrazole-4-carbaldehyde, thiosemicarbazide (B42300), and a dialkyl acetylenedicarboxylate. tandfonline.com In this context, this compound could potentially act as a synthon for the thiosemicarbazide component, reacting with an aldehyde and a suitable third component to afford novel heterocyclic scaffolds.

Another plausible MCR could involve the reaction of this compound, an aldehyde, and a source of carbon disulfide. Reactions of amines with carbon disulfide are known to produce dithiocarbamates, which are versatile intermediates in organic synthesis. researchgate.netwikipedia.org The incorporation of an aldehyde in a one-pot fashion could lead to the formation of complex thiazolidinone derivatives.

Synthesis of this compound Based Reactive Dyes

This compound serves as a valuable scaffold for the synthesis of reactive dyes, which are capable of forming covalent bonds with textile fibers. The synthesis of these dyes typically involves a two-step process: diazotization and coupling, followed by the introduction of a reactive group.

The first step is the formation of a diazonium salt from a primary aromatic amine. This is achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting diazonium salt is then coupled with this compound, which acts as the coupling component. The coupling reaction usually occurs at the active methylene group (C-5) of the this compound ring.

In the second step, a reactive group is introduced to the dye molecule. Common reactive groups include monochlorotriazine (MCT) and a combination of MCT and sulphatoethylsulphone (SES). For example, the diazo intermediate can be condensed with cyanuric chloride to introduce the MCT reactive group. ekb.eg The synthesis can be designed to produce monofunctional or bifunctional reactive dyes. Bifunctional dyes, containing two reactive groups, can offer improved fixation efficiency on fabrics like cotton.

The general synthetic scheme for these reactive dyes can be summarized as follows:

Diazotization: An aromatic amine is treated with NaNO₂ and HCl to form a diazonium salt.

Coupling: The diazonium salt is reacted with this compound to form an azo dye intermediate.

Condensation: The azo dye intermediate is reacted with a reactive group precursor, such as cyanuric chloride, to yield the final reactive dye.

Table 2: Examples of this compound Based Reactive Dyes ekb.eg

| Dye Type | Reactive Group(s) |

| Monofunctional | Monochlorotriazine (MCT) |

| Bishomofunctional | Bismonochlorotriazine (bis-MCT) |

| Heterobifunctional | Monochlorotriazine/Sulphatoethylsulphone (MCT/SES) |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. While detailed mechanistic studies specifically focused on this compound are somewhat limited, insights can be drawn from studies on the rhodanine core and related heterocyclic systems, as well as from computational investigations.

The reactivity of this compound is primarily governed by the nucleophilicity of the exocyclic amino group and the acidity of the methylene protons at the C-5 position. The reaction pathway taken often depends on the nature of the electrophile and the reaction conditions.

In the case of C-5 functionalization via the Knoevenagel condensation, the mechanism is believed to proceed through the formation of an enolate intermediate. A base abstracts a proton from the active methylene group at C-5, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated to give an aldol-type adduct, which then undergoes dehydration to yield the final 5-arylalkylidene product. Computational studies on related rhodanine derivatives have utilized Density Functional Theory (DFT) to analyze the electronic properties and reactivity of the rhodanine ring. scirp.orgscirp.org These studies help in identifying the most probable sites for nucleophilic and electrophilic attack by examining the frontier molecular orbitals (HOMO and LUMO) and local reactivity descriptors. scirp.orgscirp.org For instance, the analysis of molecular electrostatic potential surfaces can indicate regions of high electron density, which are susceptible to electrophilic attack. researchgate.net

For the N-functionalization at the 3-amino group, the reaction with aldehydes to form Schiff bases follows the general mechanism for imine formation. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. This intermediate is then protonated at the hydroxyl group, followed by the elimination of a water molecule to form an iminium ion. Subsequent deprotonation yields the stable imine product.

The simultaneous N- and C-5 disubstitution is a sequential process where the N-functionalization typically precedes the C-5 condensation. The initial formation of the Schiff base at the N-3 position alters the electronic properties of the rhodanine ring, which may influence the subsequent Knoevenagel condensation at the C-5 position.

While the trapping of reaction intermediates in this compound reactions has not been extensively reported, this technique is a powerful tool for elucidating reaction mechanisms. nih.govcsbsju.edunih.gov Future mechanistic studies could employ techniques such as in situ spectroscopy or the use of trapping agents to isolate and characterize transient intermediates, providing more definitive evidence for the proposed reaction pathways.

Elucidation of Regioselectivity in Condensation Reactions

The condensation of this compound with carbonyl compounds such as aldehydes and ketones is a cornerstone of its chemical reactivity. These reactions exhibit a high degree of regioselectivity, with the reaction predominantly occurring at the exocyclic amino group (-NH2) rather than the endocyclic nitrogen or the active methylene group at the C-5 position under specific conditions. This selectivity is primarily attributed to the greater nucleophilicity of the exocyclic primary amino group.

Spectroscopic evidence, particularly from 1H-NMR, confirms this regioselectivity. For instance, in the formation of Schiff bases, the disappearance of the signal corresponding to the -NH2 protons and the appearance of a new singlet for the azomethine proton (-N=CH) are characteristic. f1000research.comuomustansiriyah.edu.iq Furthermore, the signal for the CH2 protons at the C-5 position of the thioxothiazolidine ring remains, indicating that this position does not participate in the initial condensation. f1000research.comf1000research.com

Reaction conditions can, however, influence the site of reaction. While the formation of a Schiff base at the N-amino group is common, Knoevenagel condensation at the C-5 position can be favored under different catalytic systems, such as using ammonium hydroxide and ammonium chloride in an alcoholic solution. f1000research.comf1000research.com This demonstrates that while there is a strong inherent preference for reaction at the exocyclic nitrogen, the reaction pathway can be directed by the chosen synthetic methodology. researchgate.net

Kinetic and Thermodynamic Aspects of Derivative Formation

The formation of derivatives from this compound is governed by the principles of kinetic and thermodynamic control, where reaction conditions dictate the final product distribution. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is typically under kinetic control. wikipedia.orglibretexts.org The product that is formed fastest, known as the kinetic product, will be the major product. This is the product that proceeds through the reaction pathway with the lowest activation energy. youtube.comlibretexts.org In the context of this compound, the initial formation of the Schiff base at the highly nucleophilic exocyclic amino group is often the kinetically favored process.

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can be under thermodynamic control. wikipedia.orglibretexts.org Under these conditions, the system has enough energy to overcome higher activation barriers, and an equilibrium can be established between reactants, intermediates, and products. The most stable product, the thermodynamic product, will predominate in the final mixture. jackwestin.comyoutube.com This could potentially involve rearrangement of an initial kinetic product or the formation of a different, more stable derivative, such as a product from condensation at the C-5 position which might be more thermodynamically stable due to extended conjugation.

The choice of reaction conditions, therefore, is crucial in selectively synthesizing the desired derivative. Low temperatures will favor the product that forms more rapidly, while elevated temperatures allow the system to reach equilibrium, favoring the most stable product. wikipedia.org

Proposed Reaction Mechanisms for Novel Transformations

Beyond simple condensations, this compound serves as a scaffold for novel transformations leading to more complex heterocyclic systems. The proposed mechanisms for these reactions highlight the versatile reactivity of the molecule.

A plausible mechanism for the formation of Schiff base derivatives involves the classical condensation reaction between the primary amino group of this compound and an aldehyde. researchgate.net The reaction is often catalyzed by a few drops of glacial acetic acid and proceeds by a nucleophilic attack of the exocyclic nitrogen on the carbonyl carbon, followed by dehydration to yield the imine or azomethine group (-N=CH-). uomustansiriyah.edu.iq

More complex transformations, such as the synthesis of disubstituted derivatives, can occur in a stepwise manner. For example, a Schiff base can be formed first, followed by a Knoevenagel condensation at the C-5 position. f1000research.comf1000research.comuomustansiriyah.edu.iq The mechanism for the Knoevenagel condensation involves the deprotonation of the active methylene group at C-5 to form a carbanion, which then acts as a nucleophile, attacking another aldehyde molecule. Subsequent dehydration leads to the formation of a C=C double bond at the C-5 position.

These multi-step syntheses allow for the introduction of different substituents at two distinct positions on the this compound core, leading to a wide array of structurally diverse molecules.

Sustainable and Green Chemical Synthesis Methodologies

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis has emerged as a highly efficient and green method for preparing this compound derivatives. Compared to conventional heating methods, microwave irradiation offers several advantages, including dramatically reduced reaction times, improved yields, and milder reaction conditions. rsc.orgnih.govresearchgate.net

The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in cleaner reactions with fewer side products. For example, the condensation of this compound with various aldehydes, which might take several hours under conventional reflux, can often be completed in a matter of minutes under microwave irradiation. rsc.org

| Derivative Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Isatithis compound hybrids | Several hours | 5 minutes | Significant (from low to 55-92%) | rsc.org |

| Quinoline derivatives | 3 hours to overnight | 3-4 minutes | Substantial | rsc.org |

| Rhodamine-derived imines | Not specified | 10-30 minutes | Higher yields | nih.govresearchgate.net |

Solvent-Free Reaction Conditions

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reaction conditions offer a powerful strategy to achieve this goal in the synthesis of this compound derivatives. rsc.org

Conducting reactions without a solvent minimizes waste, reduces environmental impact, simplifies purification procedures, and can sometimes lead to improved reaction rates and yields. These reactions are often carried out by mixing the solid reactants, sometimes with a solid catalyst, and heating the mixture (either conventionally or using microwaves). The reaction can proceed in a molten state or at the interface of the solid particles. The combination of solvent-free conditions with microwave irradiation represents a particularly green and efficient approach, often leading to excellent yields in very short reaction times. rsc.org

| Derivative Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Quinolin-4-ylmethoxychromen-4-ones | Microwave, YbCl3 catalyst | 4 minutes | 80-95% | rsc.org |

| Quinoline derivatives | Microwave, p-sulfonic acid calix researchgate.netarene catalyst | 20-25 minutes | 40-68% | rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies in N Aminorhodanine Research

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of N-Aminorhodanine. jchps.comnih.gov These methods are complementary; FTIR measures the absorption of infrared radiation due to changes in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. jchps.comnih.govhoriba.com The combined use of both techniques allows for a more complete assignment of the vibrational modes of the molecule. tubitak.gov.tr

In the analysis of this compound and its derivatives, FTIR spectra consistently reveal characteristic absorption bands that confirm its key functional groups. uomustansiriyah.edu.iqf1000research.com The carbonyl group (C=O) of the thioxothiazolidine ring typically presents a strong stretching band in the region of 1721-1737 cm⁻¹. uomustansiriyah.edu.iqf1000research.com The thiocarbonyl (C=S) stretching vibration is also a key indicator, appearing at lower wavenumbers, often around 1084-1293 cm⁻¹. uomustansiriyah.edu.iqf1000research.com

Studies comparing rhodanine (B49660), 3-aminorhodanine, and 3-methylrhodanine (B1581798) show distinct spectral features. researchgate.net The thioamide II and III modes for 3-aminorhodanine are observed around 1158 cm⁻¹ and 1044 cm⁻¹ in Raman, and 1179 cm⁻¹ and 1074 cm⁻¹ in IR spectra, respectively. researchgate.net These bands are crucial for distinguishing it from other rhodanine derivatives. researchgate.net

Table 1: Key Vibrational Frequencies for this compound Derivatives Data derived from studies on N-substituted aminorhodanine derivatives.

| Functional Group | Technique | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | FTIR | 1721 - 1737 | uomustansiriyah.edu.iqf1000research.com |

| Imine (C=N) | FTIR | 1605 - 1614 | f1000research.comf1000research.com |

| Thiocarbonyl (C=S) | FTIR | 1084 - 1293 | uomustansiriyah.edu.iqf1000research.com |

| Thioamide II | Raman | ~1158 | researchgate.net |

| Thioamide III | Raman | ~1044 | researchgate.net |

| Thioamide II | IR | ~1179 | researchgate.net |

| Thioamide III | IR | ~1074 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignments (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound. sigmaaldrich.com It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. sigmaaldrich.com

In the structural analysis of this compound derivatives, ¹H-NMR spectra provide clear signals for the protons within the molecule. uomustansiriyah.edu.iqf1000research.com A characteristic singlet corresponding to the two protons of the methylene (B1212753) group (CH₂) at the C5 position of the thioxothiazolidine ring is consistently observed. f1000research.comf1000research.com For example, in a Schiff base derivative of this compound, this signal appears as a singlet at approximately 4.24 ppm. uomustansiriyah.edu.iqf1000research.com

¹³C-NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. f1000research.com For this compound derivatives, distinct signals are assigned to the carbons of the heterocyclic ring. The carbonyl carbon (C=O) typically resonates around 164.0 ppm, while the thiocarbonyl carbon (C=S) appears further downfield at approximately 188.1 ppm. f1000research.comf1000research.com The methylene carbon (C5) of the ring is found significantly upfield, for instance at 33.8 ppm. f1000research.comf1000research.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Core Data derived from studies on N-substituted aminorhodanine derivatives.

| Atom | Nucleus | Chemical Shift (δ, ppm) | Reference |

| Methylene (CH ₂) | ¹H | ~4.24 | uomustansiriyah.edu.iqf1000research.com |

| Methylene (C H₂) | ¹³C | ~33.8 | f1000research.comf1000research.com |

| Carbonyl (C =O) | ¹³C | ~164.0 | f1000research.comf1000research.com |

| Thiocarbonyl (C =S) | ¹³C | ~188.1 | f1000research.comf1000research.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. msu.edu This information helps to confirm the molecular formula and provides further evidence for the proposed structure. The molecular formula of this compound is C₃H₄N₂OS₂, giving it a molecular weight of approximately 148.21 g/mol . sigmaaldrich.com

In mass spectrometry, a sample is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their mass-to-charge (m/z) ratio. youtube.com The fragmentation of N-nitrosamines, a related class of compounds, is often characterized by an initial α-cleavage. nih.gov For this compound derivatives, mass spectra confirm the proposed structures by showing a molecular ion peak corresponding to the calculated molecular weight. researchgate.net The fragmentation patterns can be complex but often involve the loss of small, stable fragments or cleavage at the bonds connected to the heterocyclic ring, providing valuable structural clues. nih.govresearchgate.net

Surface Characterization Techniques for Material-Based Applications (SEM, XPS)

In applications where this compound is used as a surface-modifying agent, such as a corrosion inhibitor, specialized techniques are required to characterize its interaction with the material's surface. Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are two such pivotal methods.

SEM is employed to visualize the surface morphology of a material at high magnification. researchgate.net In corrosion studies, SEM images of a metal surface, such as mild steel, before and after exposure to a corrosive environment in the presence of this compound can provide direct evidence of its protective effect. researchgate.net A smoother surface with less pitting and damage compared to an unprotected sample indicates the formation of a protective inhibitor film. researchgate.netacs.org

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface. mdpi.com When a metal surface is treated with this compound, XPS analysis can detect the presence of nitrogen (N) and sulfur (S) atoms on the surface. acs.orgmdpi.com This confirms the adsorption of the inhibitor molecules onto the metal, which is the fundamental mechanism of its protective action. acs.org

Electrochemical Techniques in Interfacial Chemistry Studies (EIS, PDP)

Electrochemical techniques are essential for quantifying the effectiveness of this compound as a corrosion inhibitor and for studying the electrochemical processes at the material-electrolyte interface. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are the most commonly used methods in this context. researchgate.netnih.gov

PDP measurements involve scanning the potential of the working electrode and measuring the resulting current. nih.gov The data is plotted as a Tafel plot, from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. researchgate.net The addition of an effective inhibitor like this compound causes a significant decrease in the corrosion current density, and the inhibition efficiency can be calculated from this reduction. researchgate.net Studies have shown that this compound can act as a good inhibitor, achieving high efficiency. researchgate.net

EIS is a non-destructive technique that provides detailed information about the resistance and capacitance of the electrochemical interface. mdpi.com The experiment involves applying a small amplitude AC potential over a range of frequencies and measuring the impedance response. mdpi.com In the presence of this compound, an increase in the charge transfer resistance (Rct), which is visualized as a larger diameter semicircle in a Nyquist plot, indicates the formation of a protective film that impedes the charge transfer process responsible for corrosion. researchgate.netacs.org This technique has been used to demonstrate that this compound is an effective corrosion inhibitor for mild steel in acidic media. researchgate.netacs.org

Computational and Theoretical Chemistry Studies of N Aminorhodanine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of N-Aminorhodanine at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the most stable three-dimensional arrangement of atoms, known as molecular geometry optimization. scirp.orgekb.egacs.org The optimized structure is the foundation for calculating various electronic properties. acs.org

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. ekb.eg For instance, in a study of rhodanine (B49660) derivatives, the HOMO was found to be distributed over the entire molecule, while the LUMO was localized on the rhodanine ring and the cyano group, indicating the regions involved in electron transfer. ekb.eg

Another critical property is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. ekb.eg MEP maps are invaluable for identifying the regions of a molecule that are rich or poor in electrons. researchgate.net These maps reveal sites susceptible to electrophilic and nucleophilic attacks, as well as potential hydrogen bonding interactions. ekb.eg For rhodanine derivatives, MEP surfaces typically show negative potential (electron-rich) regions around the oxygen and sulfur heteroatoms, indicating these are likely sites for electrophilic attack. scirp.org

The HOMO and LUMO energies obtained from DFT calculations are used to determine a range of global chemical reactivity descriptors. scirp.orgmdpi.com These descriptors predict the stability and reactivity of the molecule.

Energy Gap (ΔE): Calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO), the energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more polarizable, less stable, and more chemically reactive. scirp.org

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated from the HOMO and LUMO energies. Molecules with a high energy gap are generally harder and less reactive. scirp.orgekb.eg

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), softness indicates the molecule's capacity to receive electrons. A higher softness value corresponds to higher reactivity. scirp.orgekb.eg

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons. scirp.org

Studies on rhodanine derivatives show that substitutions on the core ring structure can significantly alter these descriptors, thereby tuning the molecule's reactivity. mdpi.com For example, a derivative with a small energy gap (ΔE) and low chemical hardness (η) is predicted to be the most reactive and the best electron donor. scirp.org These theoretical predictions are instrumental in understanding mechanisms such as corrosion inhibition, where this compound's ability to donate electrons and adsorb onto a metal surface is key. researchgate.net

Table 1: Global Reactivity Descriptors for a Series of Rhodanine Derivatives (Illustrative Data) This table presents representative data from a DFT study on 5-arylidene rhodanines to illustrate the application of these descriptors. The values are in electron volts (eV).

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) |

| Derivative 1 | -6.215 | -2.772 | 3.443 | 1.722 | 0.581 | 4.494 |

| Derivative 2 | -6.042 | -3.038 | 3.004 | 1.502 | 0.666 | 4.540 |

| Derivative 3 | -6.432 | -2.502 | 3.930 | 1.965 | 0.509 | 4.467 |

| Derivative 4 | -5.998 | -2.881 | 3.117 | 1.559 | 0.641 | 4.440 |

Data sourced from a theoretical study on rhodanine derivatives to demonstrate the concept. scirp.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend theoretical investigations into dynamic systems, providing insights into how this compound interacts with larger molecules or surfaces over time.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a macromolecular target, such as a protein. openaccessjournals.comnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In studies involving derivatives of this compound, molecular docking has been used to explore their potential as inhibitors of specific enzymes. For example, novel N- and 5-disubstituted aminorhodanine derivatives were evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. f1000research.comf1000research.com The process involves preparing the protein and ligand structures and then using a docking algorithm to predict the binding pose and calculate a scoring function, which estimates the binding affinity. f1000research.commdpi.com

The results of such studies identify the key amino acid residues in the protein's active site that interact with the ligand. For instance, a derivative of this compound, compound 2a2 , was shown to bind within the active site of EGFR, forming a hydrogen bond with the amino acid THR766. f1000research.com The docking score provides a quantitative measure of the binding affinity, allowing for comparison with standard inhibitors like erlotinib. f1000research.com

Table 2: Molecular Docking Results of this compound Derivatives Against EGFR

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| 2a1 | 70.29 | THR766, THR830 | Hydrogen Bond |

| 2a2 | 72.71 | THR766 | Hydrogen Bond |

| Erlotinib (Standard) | - | - | - |

Binding affinity reported as plp fitness score. Data sourced from a docking study on novel 3-aminorhodanine derivatives. f1000research.com

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. bonvinlab.org MD simulations calculate the trajectory of atoms and molecules over time, revealing the conformational changes and flexibility of both the ligand and the protein target. nih.govnih.gov

For this compound derivatives, MD simulations can be performed to assess the stability of the ligand-protein complex predicted by docking. researchgate.netdntb.gov.ua By simulating the complex in a realistic environment (e.g., in water), researchers can observe whether the ligand remains stably bound in the active site. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. bonvinlab.org These analyses provide a deeper understanding of the binding dynamics and the structural stability of the complex, which is essential for designing effective inhibitors. researchgate.netdntb.gov.ua

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. github.io In the context of this compound, MC simulations are particularly useful for studying its adsorption behavior on surfaces, a critical aspect of its application as a corrosion inhibitor. researchgate.net

These simulations model the interaction between this compound molecules and a metal surface, such as mild steel in an acidic environment. researchgate.net By simulating a large number of possible configurations, MC methods can determine the most favorable adsorption sites and orientations for the inhibitor molecules on the surface. dntb.gov.ua The output of an MC simulation includes the adsorption energy, which indicates the strength of the interaction between the inhibitor and the metal. A high adsorption energy suggests the formation of a stable protective layer that shields the metal from corrosive agents. researchgate.net Theoretical modeling using both MC and DFT has been shown to successfully correlate the molecular structure of this compound with its observed anti-corrosive properties. researchgate.net

In Silico Assessment of Structure-Activity Relationships (SAR)

Computational studies have been instrumental in elucidating the structure-activity relationships (SAR) of this compound derivatives, providing insights into the molecular features crucial for their biological activity. These in silico investigations often involve molecular docking and quantitative structure-activity relationship (QSAR) models to predict the interactions between the compounds and their biological targets.

Research has shown that substitutions at both the N-3 amino group and the C-5 methylene (B1212753) group of the rhodanine core significantly influence the activity of these compounds. dntb.gov.uaf1000research.com For instance, in a study on novel N- and 5-disubstituted aminorhodanine derivatives synthesized for their potential anticancer activity against non-small cell lung cancer, in silico investigations revealed that the nature of the substituent plays a critical role. f1000research.comresearchgate.net The derivatives were developed by targeting the Epidermal Growth Factor Receptor (EGFR). f1000research.comf1000research.com Computational and subsequent in vitro testing demonstrated that derivatives containing a pyridine (B92270) ring exhibited more potent activity compared to those bearing a furyl ring. f1000research.comresearchgate.net

Molecular docking studies have been a key tool in understanding these SARs. By simulating the binding of this compound derivatives into the active sites of target proteins, researchers can predict their binding affinity and orientation. For example, docking studies on rhodanine-based inhibitors against various kinases have highlighted the importance of specific substitutions for achieving high potency and selectivity. acs.orgnih.gov A study on rhodanine-benzylidene and rhodanine-hydrazine derivatives found them to be selective inhibitors of human carbonic anhydrase (hCA) II, while rhodanine-N-carboxylate derivatives were selective for hCA IX. nih.gov The mechanism of action, supported by molecular docking, indicated that these compounds belong to a nonsulfonamide class of carbonic anhydrase inhibitors. nih.gov

The general SAR for rhodanine derivatives often points to the C-5 substituted benzylidene moiety as a key pharmacophore. The electronic and steric properties of the substituents on the aromatic ring can modulate the activity. Furthermore, the N-3 position of the rhodanine ring is another critical point for modification, where different functional groups can be introduced to optimize the compound's interaction with its target. acs.org For example, combining the rhodanine scaffold with other pharmacologically active motifs, such as neocryptolepine, has been explored to create hybrid molecules with enhanced cytotoxic activity, with molecular docking used to rationalize the observed activity through DNA intercalation. mdpi.com

Table 1: Summary of Key SAR Findings for this compound Derivatives from Computational Studies

Computational Pharmacokinetic and Pharmacodynamic (ADME) Predictions

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, and in silico models provide an early assessment of a compound's potential pharmacokinetic profile. mdpi.comsciensage.info For this compound and its derivatives, computational tools are employed to predict key parameters that determine the bioavailability and drug-likeness of the molecules. journalejmp.comresearchgate.net

In silico ADME predictions for this compound itself suggest a moderate profile. For instance, the predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, is 0.1, indicating a relatively hydrophilic nature. uni.lu This property influences absorption and distribution. Other predicted parameters for the parent compound are available through computational databases. uni.lu

Studies on more complex rhodanine derivatives provide further insight into how structural modifications affect ADME properties. In an investigation of neocryptolepine-rhodanine hybrids, several compounds were predicted to have promising ADME characteristics. mdpi.com Five of the tested compounds exhibited logP values below 5, which is consistent with Lipinski's rule of five for drug-likeness and suggests good cell membrane permeability. mdpi.com The calculated topological polar surface area (TPSA) for these hybrids ranged from 107.55 to 135.79 Ų, and they possessed a favorable number of hydrogen bond donors (1 or 2) and acceptors (2 to 5), further supporting their potential as orally available drugs. mdpi.com

Similarly, an in silico assessment of 5-nitroindole-rhodanine conjugates was performed to evaluate their physicochemical and pharmacokinetic properties. tandfonline.com These predictive studies are crucial for prioritizing which synthesized compounds should proceed to more resource-intensive in vitro and in vivo testing. By flagging potential liabilities such as poor absorption or metabolic instability early on, computational ADME predictions help streamline the drug development process. nih.gov

Table 2: Predicted ADME and Physicochemical Properties for this compound and Related Derivatives

Investigation of Biological Activities and Molecular Mechanisms of N Aminorhodanine and Its Derivatives

Anticancer Research and Target Pathways

N-Aminorhodanine derivatives have been investigated for their potential as anticancer agents through various mechanisms. Research has highlighted their ability to inhibit key enzymes and interact with cellular components crucial for the survival and proliferation of cancer cells. These multifaceted mechanisms contribute to their cytotoxic effects against a range of cancer cell lines.

Epidermal Growth Factor Receptor (EGFR) Inhibition as an Antineoplastic Strategy

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, particularly for non-small cell lung cancer (NSCLC), where its overexpression and mutation are common. f1000research.comf1000research.com this compound derivatives have been designed and synthesized as potential EGFR inhibitors. f1000research.comf1000research.commdpi.com Molecular docking studies have shown that these derivatives can fit into the ATP-binding site of the EGFR kinase domain, interacting with key amino acid residues such as THR766 and THR830. f1000research.com This interaction blocks the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The development of N- and 5-disubstituted aminorhodanine derivatives has been a key strategy, with some compounds showing potent inhibitory activity against EGFR. f1000research.com For instance, certain rhodanine-based compounds have demonstrated EGFR inhibition in the nanomolar range. nih.gov

DNA Intercalation and Topoisomerase II Inhibition

Another significant anticancer mechanism of this compound derivatives is their ability to interfere with DNA replication and repair. Certain N-rhodanine glycoside derivatives have been shown to act as DNA intercalating agents and inhibitors of topoisomerase II (Topo II). researchgate.net Topo II is a vital enzyme that alters DNA topology and is essential for managing DNA tangles and supercoils during replication, transcription, and recombination. Its inhibition leads to DNA strand breaks and ultimately triggers apoptosis.

In one study, a series of N-rhodanine glycosides were evaluated for their Topo II inhibitory activity. Compound 12f from this series exhibited a potent Topo II inhibition with an IC50 value of 7.3 µM, which was more potent than the standard drug Doxorubicin (IC50 = 9.65 µM). researchgate.net The same compound also showed significant DNA intercalation activity with an IC50 of 18.2 µM. researchgate.net This dual mechanism of action highlights the potential of these derivatives as effective anticancer agents. The study suggested that the glucosylated rhodanine (B49660) scaffold could be a promising candidate for developing new drugs targeting Topo II and DNA intercalation. researchgate.net

Modulation of Pentose (B10789219) Phosphate (B84403) Pathway Enzymes (e.g., hG6PD)

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that provides cells with NADPH and precursors for nucleotide biosynthesis. Cancer cells often exhibit an upregulated PPP to meet their high demand for anabolic processes and to counteract oxidative stress. Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the PPP, making it an attractive target for cancer therapy. researchgate.netuomustansiriyah.edu.iq

Research has shown that this compound and its derivatives can inhibit key enzymes of the PPP, including G6PD and 6-phosphogluconate dehydrogenase (6PGD). In a study investigating a series of N-phenyl substituted rhodanines, the parent compound, 3-aminorhodanine, was found to be a potent inhibitor of both G6PD and 6PGD. plos.org The inhibition constants (Ki) for 3-aminorhodanine against G6PD and 6PGD were determined, with some derivatives showing competitive inhibition. plos.org For example, compound 4a was a potent G6PD inhibitor, while compound 4c was a strong inhibitor of 6PGD with a Ki value of 11.17 ± 3.01 μM. plos.org By inhibiting these enzymes, this compound derivatives can disrupt the redox balance and biosynthetic capacity of cancer cells, leading to increased oxidative stress and cell death.

In Vitro Cytotoxicity Screening on Cancer Cell Lines (e.g., A549, MCF-7, HepG2)

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro cytotoxicity screening against various human cancer cell lines. These studies consistently demonstrate the dose-dependent cytotoxic effects of these compounds. The most commonly studied cell lines include A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).

Several studies have reported the IC50 values of various this compound derivatives against these cell lines, showcasing their potent anticancer activity. For example, novel N- and 5-disubstituted aminorhodanine derivatives have shown significant cytotoxicity against the A549 cell line. f1000research.comf1000research.com In one study, compound 2a2 exhibited an IC50 of 10 µg/mL against A549 cells after 24 hours of treatment, which was more potent than the standard drug erlotinib. f1000research.com Another study on N-rhodanine glycosides reported that compound 12f had IC50 values of 7.17 µM, 2.2 µM, and 4.5 µM against MCF-7, HepG2, and A549 cells, respectively. researchgate.net Furthermore, neocryptolepine–rhodanine hybrids have also shown promising activity against HepG-2 cancer cells, with some compounds having IC50 values comparable to 5-fluorouracil. nih.gov

| Derivative | A549 (IC50) | MCF-7 (IC50) | HepG2 (IC50) | Reference |

| Compound 2a2 | 10 µg/mL (24h) | - | - | f1000research.com |

| Compound 2a1 | 32.59 µg/mL (72h) | - | - | f1000research.com |

| Compound 11a | 9.8 µM | 3.7 µM | 8.2 µM | researchgate.net |

| Compound 12b | 21.8 µM | 3.1 µM | 13.7 µM | researchgate.net |

| Compound 12f | 4.5 µM | 7.17 µM | 2.2 µM | researchgate.net |

| Doxorubicin | 6.62 µM | 7.67 µM | 8.28 µM | researchgate.net |

| Erlotinib | - | - | - | f1000research.com |

Mechanistic Basis of Selective Cytotoxicity in Normal Cells vs. Cancer Cells

A crucial aspect of an ideal anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have indicated that this compound derivatives exhibit a degree of selective cytotoxicity. mdpi.comnih.gov For instance, certain derivatives have shown remarkable anticancer activity in the micromolar range while causing negligible cytotoxicity to normal cells such as human dermal fibroblasts (HdFn). nih.gov

In a study evaluating novel N- and 5-disubstituted aminorhodanine derivatives, compound 2a1 showed an IC50 of 32.59 µg/mL against A549 lung cancer cells, while its IC50 against HdFn normal cells was approximately 154.4 µg/mL, indicating a favorable selectivity index. f1000research.com Similarly, rhodacyanine derivatives have been reported to be specifically toxic to cancer cells, leaving immortalized normal cell models unaffected. The mechanistic basis for this selectivity is thought to be multifactorial. One hypothesis is that the higher levels of reactive oxygen species (ROS) in cancer cells compared to normal cells can differentially activate the cytotoxic potential of these compounds. Additionally, some derivatives may target pathways, such as the Akt signaling pathway, that are frequently dysregulated in cancer cells but not in normal cells. The selective induction of apoptosis-related proteins like p53 and LC3-II in cancer cells but not in normal cells further supports the cancer-specific action of some of these compounds.

Structure-Activity Relationship Studies for Antitumor Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their anticancer activity and for the rational design of more potent and selective compounds. mdpi.com Research has shown that modifications at the N-3 and C-5 positions of the rhodanine core are critical for biological activity.

The nature of the substituent at the N-3 position plays a significant role. For instance, the presence of a free amino group at the N-3 position has been suggested to be important for the biological activity of some rhodanine-related compounds. mdpi.com SAR studies on a series of N-substituted rhodanines indicated that an increase in the size of the substituent, regardless of its hydrophilic or hydrophobic nature, led to a decrease in activity, likely due to steric hindrance.

Substitutions at the C-5 position, often with an arylidene moiety, have also been extensively explored. The nature and substitution pattern of the aryl ring can significantly impact cytotoxicity. For example, in a series of novel N- and 5-disubstituted aminorhodanine derivatives, compounds bearing a pyridine (B92270) ring showed more potent anticancer effects than those with a furyl ring. f1000research.com Another study revealed that a 3-chlorobenzylidene substituent resulted in a highly potent compound, more so than the standard drug erlotinib. nih.gov Conversely, the introduction of multiple methoxy (B1213986) groups or a dimethylamino group on the benzylidene ring led to a reduction in potency. nih.gov These studies underscore the importance of specific structural features in dictating the antitumor efficacy of this compound derivatives.

Enzyme Inhibition Studies

This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases. These studies provide a foundation for the rational design of new therapeutic agents.

Cholinesterase Enzyme (AChE, BChE) Inhibitory Mechanisms

Cholinesterase inhibitors are crucial for managing neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Derivatives of 3-amino-2-thioxothiazolidin-4-one, the core structure of this compound, have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net

New derivatives created by modifying the amino group of 3-amino-2-thioxothiazolidin-4-one have demonstrated dual inhibition of both AChE and BChE. researchgate.net Kinetic studies revealed that these derivatives inhibit AChE through a noncompetitive mechanism, while their inhibition of BChE is of a mixed type. researchgate.net Molecular docking studies have provided insights into the binding modes, suggesting that different interactions are responsible for the inhibition of each enzyme. researchgate.net Specifically, the structure-activity relationship points to nitrobenzylidene and 3,5-dihalogenosalicylidene scaffolds as being favorable for this inhibitory activity. researchgate.net Some of these synthesized derivatives have shown inhibitory potencies (IC₅₀ values) as low as 13.15 μM, with many being more effective than the standard drug, rivastigmine. researchgate.net

Further research into N-substituted rhodanine derivatives has also yielded compounds with significant inhibitory activity against both AChE and BChE. researchgate.netbingol.edu.tr For instance, a series of novel N-substituted rhodanine derivatives demonstrated inhibition constants (Ki) ranging from 66.35 to 141.92 nM for AChE. researchgate.net

Table 1: Cholinesterase Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Inhibition Mechanism | Potency (IC₅₀/Ki) | Reference |

|---|---|---|---|---|

| 3-Amino-2-thioxothiazolidin-4-one derivatives | AChE | Noncompetitive | IC₅₀ from 13.15 μM | researchgate.net |

| 3-Amino-2-thioxothiazolidin-4-one derivatives | BChE | Mixed | IC₅₀ from 13.15 μM | researchgate.net |

| N-substituted rhodanine derivatives | AChE | Not specified | Ki from 66.35 nM | researchgate.net |

Cytosolic Carbonic Anhydrase (hCA I, hCA II) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov The cytosolic isoforms, human carbonic anhydrase I and II (hCA I and hCA II), are established therapeutic targets. This compound derivatives have emerged as a promising class of non-sulfonamide CA inhibitors. nih.gov

Studies on novel N-substituted rhodanine derivatives have shown effective inhibition of both hCA I and hCA II. researchgate.net The inhibition constants (Ki) for these derivatives were found to be in the range of 43.55 to 89.44 nM for hCA I and 16.97 to 64.57 nM for hCA II. researchgate.net

Another study focused on four different series of new rhodanine derivatives, which also showed good inhibitory activity against hCA II. nih.gov Specifically, rhodanine-benzylidene and rhodanine-hydrazine derivatives were found to be selective for hCA II, with some compounds exhibiting Ki values as low as 4.7 µM. nih.gov Molecular docking studies have supported these findings by elucidating the mechanism of action at the molecular level. nih.gov

Table 2: Carbonic Anhydrase Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Potency (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| N-substituted rhodanine derivatives | hCA I | 43.55 - 89.44 nM | - | researchgate.net |

| N-substituted rhodanine derivatives | hCA II | 16.97 - 64.57 nM | - | researchgate.net |

| Rhodanine-benzylidene derivatives | hCA II | 9.8 - 46.4 µM | Selective for hCA II | nih.gov |

| Rhodanine-hydrazine derivatives | hCA II | 7.7 µM | Selective for hCA II | nih.gov |

| Rhodanine-linked isoxazole/1,2,4-oxadiazole | hCA II | 4.7 µM | - | nih.gov |

Penicillin-Binding Protein (PBP) Inhibition in Antibacterial Action

Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall biosynthesis, making them a key target for antibiotics. csic.es Rhodanine derivatives have been investigated as a novel class of PBP inhibitors. tandfonline.comnih.gov

Molecular modeling studies suggest that certain rhodanine derivatives can irreversibly bind to the Ser62 residue in the active site of PBP. scirp.orgresearchgate.net This proposed mechanism involves a Michael addition reaction, leading to the irreversible inhibition of the enzyme and subsequent disruption of cell wall synthesis. researchgate.net Docking studies with these derivatives have shown favorable binding affinities, supporting their potential as PBP inhibitors. researchgate.net This interaction with PBPs is a crucial aspect of the antibacterial activity exhibited by these compounds. tandfonline.com

Antimicrobial Research

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. This compound and its derivatives have shown promising activity against a range of bacterial pathogens. guidechem.com

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. tandfonline.com

Gram-Positive Bacteria: Numerous studies have highlighted the potent inhibitory activity of N-carboxymethyl rhodanine derivatives against various strains of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). hilarispublisher.com Some of these compounds have shown minimum inhibitory concentrations (MICs) in the range of 1–32 µg/mL. hilarispublisher.com For example, a derivative with a 4-Cl substituent on its terminal phenyl ring displayed high activity, with an MIC value of 1 µg/mL against three different Gram-positive strains. hilarispublisher.com this compound modified chitosan (B1678972) hydrogels have also shown good antibacterial activity towards Gram-positive bacteria. nih.gov

Gram-Negative Bacteria: While often more effective against Gram-positive strains, some this compound derivatives have also shown notable activity against Gram-negative bacteria. scirp.org Certain newly synthesized rhodanine derivatives exhibited excellent antibacterial activity against E. coli and P. aeruginosa, with MICs ranging from 1.12 to 1.5 µg/mL, which is comparable or even more potent than the antibiotic amoxicillin. scirp.org However, other studies have found that some derivatives show weaker activity against Gram-negative strains like E. coli and Pseudomonas aeruginosa. scirp.orghilarispublisher.com

Table 3: Antibacterial Efficacy of this compound Derivatives

| Derivative Class | Bacterial Type | Example Strains | Potency (MIC) | Reference |

|---|---|---|---|---|

| N-carboxymethyl rhodanines | Gram-Positive | S. aureus | 1 - 32 µg/mL | hilarispublisher.com |

| This compound modified chitosan hydrogel | Gram-Positive | Not specified | Good activity | nih.gov |

| New rhodanine derivatives (e.g., 3a, 5a) | Gram-Negative | E. coli, P. aeruginosa | 1.12 - 1.5 µg/mL | scirp.org |

Investigation of Antimicrobial Mechanisms

The antimicrobial action of this compound derivatives is attributed to several mechanisms. A primary mechanism is the inhibition of essential bacterial enzymes. As discussed, the inhibition of Penicillin-Binding Proteins (PBPs) disrupts cell wall synthesis. researchgate.netresearchgate.net

Furthermore, transmission electron microscopy has provided direct evidence of the antibacterial mechanism. scirp.orgscirp.org Treatment of E. coli with active rhodanine derivatives resulted in the rupturing of the bacterial cell wall, leading to cell lysis and death. scirp.orgscirp.orgnih.gov This physical disruption of the cell membrane is a key factor in their bactericidal effect.

Other proposed mechanisms of action for rhodanine derivatives include the inhibition of other vital bacterial enzymes such as DNA gyrase B, Mur ligases, and RNA polymerase, which are all critical for bacterial survival and replication. researchgate.netekb.eg

Antimicrobial Activity of Metal Complexes of this compound Schiff Bases

The coordination of this compound Schiff bases with metal ions has been shown to significantly enhance their antimicrobial properties. Research indicates that while the Schiff base ligands themselves may exhibit little to no biological activity, their metal complexes demonstrate considerable efficacy against various pathogenic microbes. rasayanjournal.co.inrajpub.comresearchgate.net This potentiation of activity is a recurring theme in studies involving these compounds.

A study involving the synthesis of a Schiff base from this compound and 2-methoxy benzaldehyde, and its subsequent complexation with cobalt (II), copper (II), and nickel (II) ions, revealed significant antimicrobial activity. rajpub.comsid.ir The resulting complexes were screened against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Salmonella typhi, Vibrio cholera), and fungal species (Aspergillus flavus, Aspergillus niger). rajpub.comsid.ir The results consistently showed that the metal complexes possessed good biological activity, whereas the uncomplexed ligand was inactive under the same experimental conditions. rajpub.com

Similarly, other studies on transition metal complexes with Schiff bases derived from this compound and aldehydes like 2-formylindole or salicylaldehyde (B1680747) have confirmed this trend. rasayanjournal.co.injuniperpublishers.comajbasweb.com These complexes were tested against a panel of microorganisms including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. rasayanjournal.co.injuniperpublishers.com The findings indicated that the metal complexes were more potent antimicrobial agents than the parent Schiff base ligands. rasayanjournal.co.injuniperpublishers.comajrconline.org The increased activity of the metal complexes is often attributed to the chelation process, which can increase the lipophilic nature of the molecule, facilitating its transport across the microbial cell membrane.

| Schiff Base Derived From | Metal Ions | Tested Organisms | Key Finding |

|---|---|---|---|

| This compound and 2-methoxy benzaldehyde | Co(II), Cu(II), Ni(II) | S. aureus, B. subtilis, E. coli, S. typhi, V. cholera, A. flavus, A. niger | Complexes showed good biological activity, while the ligand showed none. rajpub.com |

| This compound and 2-formylindole/salicylaldehyde | Cr(III), Co(II), Ni(II), Ag(I) | B. cereus, E. coli, P. aeruginosa, S. aureus, C. albicans | Complexes were significantly more active than the free ligands. rasayanjournal.co.inresearchgate.netjuniperpublishers.com |

Integration of Antibacterial Properties in Textile Materials

Derivatives of this compound have been successfully utilized to create reactive dyes that impart antibacterial properties to textile fabrics. ekb.egekb.eg These dyes are designed to form covalent bonds with the fibers, ensuring high durability and fastness of both the color and the antimicrobial finish. ekb.eggoogle.com This approach provides a method for simultaneously dyeing and finishing fabrics with a functional, protective property. google.com

Research has focused on synthesizing novel reactive dyes based on an this compound nucleus for application on natural fibers like cotton, wool, and silk, as well as synthetic fibers like nylon. ekb.egresearchgate.netnih.gov One approach involved synthesizing bis monofunctional (monochlorotriazine - MCT) and bifunctional (monochlorotriazine/sulphatoethyl sulphone - MCT/SES) reactive dyes. ekb.egekb.eg These dyes, when applied to cotton and wool fabrics, demonstrated good light fastness and excellent wash, rubbing, and sweat fastness, in addition to measurable antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.egekb.eg

Another study detailed the synthesis of new acid dyes from this compound derivatives for dyeing silk and wool. nih.gov The dyed fabrics showed good antimicrobial effects against E. coli (Gram-negative) and S. aureus (Gram-positive). nih.gov Similarly, reactive disperse dyes based on rhodanine have been applied to silk and nylon 6 fabrics. researchgate.net These treated textiles exhibited higher antibacterial activity against S. aureus than E. coli. researchgate.net Interestingly, the study also noted that silk fabrics showed better antibacterial performance than nylon, which was attributed to the higher number of amide bonds in silk facilitating coordination with the dye. researchgate.net

| Dye Type | Fabric | Tested Bacteria | Observed Properties |

|---|---|---|---|

| Bis MCT and Bis MCT/SES Reactive Dyes | Cotton, Wool | Gram-positive and Gram-negative | Good fastness properties and antibacterial activity. ekb.egekb.eg |

| Acid Dyes | Silk, Wool | E. coli, S. aureus | Good lightfastness and antimicrobial effects. nih.gov |

| Reactive Disperse Dyes | Silk, Nylon 6 | E. coli, S. aureus | Higher activity against S. aureus; silk performed better than nylon. researchgate.net |

Plant Biology and Phytotoxicity Studies

Mechanisms of Plant Growth Inhibition